molecular formula C12H11BrO B1281289 1-Bromo-2-(methoxymethyl)naphthalene CAS No. 64689-70-9

1-Bromo-2-(methoxymethyl)naphthalene

Cat. No. B1281289
CAS RN: 64689-70-9
M. Wt: 251.12 g/mol
InChI Key: ORYVAZPUJFACFR-UHFFFAOYSA-N
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Description

“1-Bromo-2-(methoxymethyl)naphthalene” is a chemical compound with the empirical formula C12H11BrO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It is a useful synthetic intermediate used as a reagent to synthesize a catalyst for highly enantioselective aziridination of styrene derivatives . It can also be used to prepare biaryls or biheterocycles by palladium-catalyzed Ullmann coupling .


Molecular Structure Analysis

The molecular weight of “1-Bromo-2-(methoxymethyl)naphthalene” is 251.12 . The SMILES string representation is COCc1ccc2ccccc2c1Br . The InChI key is ORYVAZPUJFACFR-UHFFFAOYSA-N .


Chemical Reactions Analysis

“1-Bromo-2-(methoxymethyl)naphthalene” is known to undergo asymmetric cross-coupling reaction with its corresponding Grignard reagent using a nickel catalyst to form non-racemic 2,2′-dimethyl-1,1′-binaphthyl .


Physical And Chemical Properties Analysis

The compound is a liquid with a refractive index of n20/D 1.648 (lit.) . It has a boiling point of 296 °C (lit.) and a density of 1.418 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Catalysts for Enantioselective Aziridination

1-Bromo-2-(methoxymethyl)naphthalene is utilized as a reagent in the synthesis of catalysts that are crucial for the enantioselective aziridination of styrene derivatives . This process is significant in the production of aziridines, which are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry for the creation of complex molecules with high enantiomeric purity.

Preparation of Biaryls via Palladium-Catalyzed Ullmann Coupling

This compound serves as a precursor in the preparation of biaryls through palladium-catalyzed Ullmann coupling reactions . Biaryls are an important class of compounds in organic chemistry and materials science due to their presence in many natural products, pharmaceuticals, and advanced materials.

Synthesis of Biheterocycles

Biheterocycles can be synthesized using 1-Bromo-2-(methoxymethyl)naphthalene, leveraging its reactivity in cross-coupling reactions . Biheterocycles are found in numerous bioactive molecules and are of interest in medicinal chemistry for their pharmacological properties.

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3. The target organs are the respiratory system .

properties

IUPAC Name

1-bromo-2-(methoxymethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO/c1-14-8-10-7-6-9-4-2-3-5-11(9)12(10)13/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYVAZPUJFACFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C2=CC=CC=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30495723
Record name 1-Bromo-2-(methoxymethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(methoxymethyl)naphthalene

CAS RN

64689-70-9
Record name 1-Bromo-2-(methoxymethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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